molecular formula C9H15ClN2O B124362 ABT-418 hydrochloride CAS No. 147388-83-8

ABT-418 hydrochloride

Cat. No. B124362
M. Wt: 202.68 g/mol
InChI Key: VOXHERKWAIEJQF-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABT-418 hydrochloride is a drug developed by Abbott . It is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) with cognitive enhancing and anxiolytic activities . It has been researched for the treatment of both Alzheimer’s disease and ADHD .


Molecular Structure Analysis

The molecular structure of ABT-418 hydrochloride is represented by the formula C9H14N2O·HCl . The IUPAC name for ABT-418 is 3-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole .


Physical And Chemical Properties Analysis

ABT-418 hydrochloride is a solid substance with a light brown to brown color . It is soluble in water at a concentration of 15 mg/mL . The molecular weight of ABT-418 hydrochloride is 202.68 .

Scientific Research Applications

Neuronal Nicotinic Acetylcholine Receptor Ligand

ABT-418 hydrochloride has been identified as a novel ligand for neuronal nicotinic acetylcholine receptors (nAChR), with cognitive-enhancing and anxiolytic-like activities. Studies have shown that ABT-418 is more potent than nicotine in rodents, with a significant impact on ventral tegmental area (VTA) neurons (Brioni et al., 1995).

Anxiolytic-like Effects

ABT-418 has demonstrated anxiolytic-like effects in animal models, indicating its potential for treating anxiety-related conditions. It was observed to increase the time rats spent in the open arms of an elevated plus maze, an effect that persisted up to 60 minutes after injection and was blocked by mecamylamine, a nicotinic acetylcholine receptor channel blocker (Brioni et al., 1994).

Activation and Inhibition of Nicotinic Receptors

ABT-418 functions as an activator of neuronal nicotinic receptors with varying potencies across different receptor subtypes. It exhibits properties of both activation and inhibition of acetylcholine responses, highlighting its complex pharmacological profile (Papke et al., 1997).

Neuroprotective Properties

In vitro studies have demonstrated the neuroprotective effects of ABT-418, particularly in glutamate-induced cytotoxicity assays using primary rat cortical neurons. This suggests its potential role in slowing neurodegenerative processes (Donnelly-Roberts et al., 1996).

Binding Affinity and Agonistic Activity

ABT-418 binds with high affinity to rat brain membranes, displaying rapid association and dissociation times. Its pharmacology aligns with interactions at the alpha 4 beta 2 nAChR subtype (Anderson et al., 1995).

Memory Enhancement in Animal Models

ABT-418 has shown potential in enhancing memory performance in animal models, such as in delayed matching-to-sample tasks by monkeys. This indicates its applicability in cognitive enhancement therapies (Buccafusco et al., 1995).

Selectivity and Reduced Side Effects

Compared to nicotine, ABT-418 exhibits a selective pharmacological profile with reduced side effects, making it a promising candidate for cognitive enhancement and anxiolytic applications (Arneric et al., 1994).

Safety And Hazards

ABT-418 hydrochloride is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . It should be stored in a desiccated condition .

properties

IUPAC Name

3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-10-7)8-4-3-5-11(8)2;/h6,8H,3-5H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXHERKWAIEJQF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCCN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438901
Record name 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ABT-418 hydrochloride

CAS RN

147388-83-8
Record name ABT-418 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147388838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-418 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABT-418 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ALA933VO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ABT-418 hydrochloride
Reactant of Route 2
Reactant of Route 2
ABT-418 hydrochloride
Reactant of Route 3
Reactant of Route 3
ABT-418 hydrochloride
Reactant of Route 4
Reactant of Route 4
ABT-418 hydrochloride
Reactant of Route 5
ABT-418 hydrochloride
Reactant of Route 6
ABT-418 hydrochloride

Citations

For This Compound
11
Citations
JW Kenney, DS Wilkinson, TJ Gould - Behavioural pharmacology, 2010 - ncbi.nlm.nih.gov
Activation of nicotinic acetylcholine receptors (nAChRs) is known to modulate various forms of learning and memory, including contextual fear conditioning. Although numerous studies …
Number of citations: 14 www.ncbi.nlm.nih.gov
T Guo, C Yang, L Guo, K Liu - Neuroscience letters, 2012 - Elsevier
… ABT-418 hydrochloride was purchased from Sigma (St. Louis, MO, USA). MPH was obtained from West China Hospital (Sichuan University, Chengdu, Sichuan, China). …
Number of citations: 18 www.sciencedirect.com
CM Reichel, JE Murray, JD Barr, RA Bevins - Neuropharmacology, 2010 - Elsevier
The interoceptive stimulus effects of nicotine acquire control over behavior. This observation, among others, suggests that the stimulus effects of nicotine are important in the …
Number of citations: 25 www.sciencedirect.com
K Kadoyama, K Matsuura, M Takano, K Maekura… - Neuroscience …, 2019 - Elsevier
Prefoldin is a molecular chaperone that assists the folding of newly synthesized polypeptide chains and prevents aggregation of misfolded proteins. Dysfunction of prefoldin is one of the …
Number of citations: 8 www.sciencedirect.com
K Kadoyama, K Matsuura… - Journal of …, 2015 - Wiley Online Library
We have previously reported that nicotine application to the adult mouse causing long‐term potentiation‐like facilitation in vivo in the hippocampus can serve as a model of synaptic …
Number of citations: 18 onlinelibrary.wiley.com
YJ Cho, H Lee, J Kim, G Gong, HJ Lee… - Anticancer …, 2021 - ar.iiarjournals.org
… (A) THP-1 cells (4×10 5 ) were seeded and treated with each of the selected six chemicals, ABT-418 hydrochloride, amsacrine hydrochloride, chlormethiazole hydrochloride, 2-chloro-2-…
Number of citations: 6 ar.iiarjournals.org
DC Whitcomb, AS Wilson, PITTSBURGH UNIV PA - 2021 - apps.dtic.mil
Systemic inflammatory response syndrome SIRS is difficult to study in humans because the response to injury in humans is heterogeneous, development of SIRS is unpredictable and …
Number of citations: 2 apps.dtic.mil
RW Fitch, Y Xiao, KJ Kellar… - Proceedings of the …, 2003 - National Acad Sciences
… ABT-418 hydrochloride was a gift of Abbott. It and (S)-nicotine di-d-tartrate, mecamylamine hydrochloride, (±)-epibatidine dihydrochloride, (7R,9S)-cytisine, 1,1-dimethyl-4-…
Number of citations: 120 www.pnas.org
CM Lienberger - 2019 - search.proquest.com
Initially discovered in the mid-1960s, Epstein-Barr Virus (EBV) is present as a chronic infection in more than 90% of the world’s population. After initial infection, EBV persists in the host’…
Number of citations: 2 search.proquest.com
A Safavi - 2013 - search.proquest.com
The soil-transmitted helminthes infect up to two billion people and are leading causes of morbidity in the developing world. The only subclass of drugs effective against these parasites …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.